1-Chloro-1-(2-chloro-6-(trifluoromethoxy)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18800631
Molecular Formula: C10H7Cl2F3O2
Molecular Weight: 287.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7Cl2F3O2 |
|---|---|
| Molecular Weight | 287.06 g/mol |
| IUPAC Name | 1-chloro-1-[2-chloro-6-(trifluoromethoxy)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H7Cl2F3O2/c1-5(16)9(12)8-6(11)3-2-4-7(8)17-10(13,14)15/h2-4,9H,1H3 |
| Standard InChI Key | QOXFMGPEJLPGMG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=C(C=CC=C1Cl)OC(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a propan-2-one backbone substituted with two chlorine atoms and a trifluoromethoxy group on a phenyl ring. The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, influencing reactivity and stability. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇Cl₂F₃O₂ |
| Molecular Weight | 287.06 g/mol |
| IUPAC Name | 1-chloro-1-[2-chloro-6-(trifluoromethoxy)phenyl]propan-2-one |
| Canonical SMILES | CC(=O)C(C1=C(C=CC=C1Cl)OC(F)(F)F)Cl |
| InChI Key | QOXFMGPEJLPGMG-UHFFFAOYSA-N |
The presence of two chlorine atoms at positions 1 and 2 on the phenyl ring, combined with the trifluoromethoxy group at position 6, creates a sterically hindered environment that impacts its reactivity in nucleophilic substitution and oxidation reactions .
Synthesis and Industrial Preparation
Synthetic routes to this compound typically involve Friedel-Crafts acylation or nucleophilic substitution reactions. A common method involves the reaction of 2-chloro-6-(trifluoromethoxy)phenol with chloroacetone in the presence of a base such as potassium carbonate under reflux conditions. The reaction proceeds via the formation of an enolate intermediate, which subsequently undergoes electrophilic aromatic substitution.
Key Steps in Synthesis:
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Activation of Chloroacetone: Deprotonation using a strong base (e.g., K₂CO₃) generates a nucleophilic enolate.
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Electrophilic Substitution: The enolate attacks the electrophilic carbon of the substituted phenyl ring.
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Purification: Chromatography or recrystallization isolates the product in ≥98% purity .
Industrial-scale production often employs continuous flow reactors to optimize yield and minimize byproducts.
Reactivity and Chemical Transformations
The compound’s reactivity is dominated by its ketone group and aryl chloride substituents:
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Nucleophilic Acyl Substitution: The ketone undergoes reactions with amines or hydrazines to form imines or hydrazones, respectively.
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Electrophilic Aromatic Substitution: The electron-deficient phenyl ring reacts with electrophiles (e.g., nitronium ions) at meta positions due to the directing effects of -OCF₃.
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Reductive Dechlorination: Catalytic hydrogenation (Pd/C, H₂) reduces aryl chlorides to hydrocarbons, a pathway useful in derivative synthesis.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound is a precursor in synthesizing antimicrobials and anticancer agents. Its trifluoromethoxy group enhances metabolic stability, a critical factor in drug design. For example, derivatives have shown inhibitory activity against glycine transporter 1 (GlyT1), a target for neurological disorders .
Agrochemical Development
In agrochemistry, it serves as a building block for herbicides and insecticides. The chloro and trifluoromethoxy groups contribute to lipophilicity, improving membrane penetration in target organisms .
Materials Science
The compound’s thermal stability and halogen content make it suitable for synthesizing flame retardants and polymeric materials .
Comparison with Structural Analogues
The compound’s activity is distinct from analogues due to its substitution pattern:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1-Chloro-3-(trifluoromethoxy)phenylpropan-2-one | Single chlorine substituent | Lower antimicrobial potency |
| 1-Chloro-1-(2-nitro-6-(trifluoromethylthio)phenyl)propan-2-one | Nitro and thioether groups | Enhanced herbicide activity |
Future Perspectives
Research should focus on:
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Targeted Drug Delivery: Conjugating the compound to nanoparticles for improved bioavailability.
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Environmental Impact Studies: Assessing biodegradation pathways to mitigate ecological risks.
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